A Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine
A Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases and extrapolates data from closely related analogues.
Core Chemical Properties
The fundamental chemical identifiers and predicted properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | PubChem[1] |
| Molecular Weight | 165.24 g/mol | PubChem[1] |
| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)piperidine | PubChem[1] |
| CAS Number | 1367977-59-0 | BLDpharm[2] |
| InChI Key | CTNNCYGEVJOKGG-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
| Predicted Hydrogen Bond Donors | 1 | ChemScene[3] |
| Predicted Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Predicted Rotatable Bonds | 1 | ChemScene[3] |
Spectroscopic Data
| Mass Spectrometry Data (Predicted) | |
| Adduct | m/z |
| [M+H]⁺ | 166.13388 |
| [M+Na]⁺ | 188.11582 |
| [M-H]⁻ | 164.11932 |
| [M+NH₄]⁺ | 183.16042 |
| [M+K]⁺ | 204.08976 |
| Source: | PubChem[1] |
| Predicted Collision Cross Section (CCS) | |
| Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 138.0 |
| [M+Na]⁺ | 144.2 |
| [M-H]⁻ | 138.6 |
| [M+NH₄]⁺ | 155.3 |
| [M+K]⁺ | 141.1 |
| Source: | PubChem[1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)piperidine is not explicitly published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed.[4][5][6] The following workflow outlines a potential multi-step synthesis.
Experimental Protocol: A Proposed Synthesis
This protocol is a hypothetical adaptation from methodologies used for similar structures.[4][5][6]
Step 1: Synthesis of 4-iodo-1-methyl-1H-pyrazole
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N-methylation of pyrazole: To a solution of pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain 1-methyl-1H-pyrazole.
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Iodination: Dissolve the 1-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or CH₂Cl₂) and cool to 0 °C. Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise. Allow the reaction to proceed at room temperature until completion as monitored by TLC. Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine. The crude product can be purified by column chromatography to yield 4-iodo-1-methyl-1H-pyrazole.
Step 2: Suzuki Coupling
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To a reaction vessel, add 4-iodo-1-methyl-1H-pyrazole, a suitable boronic acid or ester of N-Boc-protected piperidine (e.g., N-Boc-piperidine-3-boronic acid pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine.
Step 3: Boc-Deprotection
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Dissolve the N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
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Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at 0 °C.
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Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free base, 3-(1-methyl-1H-pyrazol-4-yl)piperidine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with 3-(1-methyl-1H-pyrazol-4-yl)piperidine. However, the pyrazole and piperidine moieties are common scaffolds in medicinal chemistry with a wide range of biological activities.[7][8][9] Derivatives of pyrazole have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[9] Piperidine-containing compounds are also prevalent in pharmaceuticals, exhibiting diverse pharmacological effects.[7][8]
Safety and Handling
A specific safety data sheet (SDS) for 3-(1-methyl-1H-pyrazol-4-yl)piperidine is not publicly available. However, based on the constituent moieties, general laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11][12][13][14] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][13]
Conclusion
3-(1-methyl-1H-pyrazol-4-yl)piperidine is a compound with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data on its physicochemical properties are scarce, this guide provides a consolidated overview of its known identifiers, predicted properties, and a plausible synthetic route based on established chemical methodologies for related compounds. Further experimental work is required to fully characterize this molecule and explore its potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
- 9. 1367977-59-0|3-(1-Methyl-1H-pyrazol-3-yl)piperidine|BLD Pharm [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 12. PubChemLite - 3-(1-methyl-1h-pyrazol-4-yl)piperidine (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
